5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
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Overview
Description
5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to both a pyridine ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions, including the presence of a radical initiator and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or phenoxy derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the presence of these groups can influence the compound’s binding affinity to its targets, potentially leading to increased biological activity.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a single trifluoromethyl group.
Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.
Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group.
Uniqueness: 5-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is unique due to the presence of trifluoromethyl groups on both the pyridine and phenoxy rings, which can significantly enhance its chemical stability, lipophilicity, and potential biological activity compared to simpler trifluoromethylated compounds.
Properties
IUPAC Name |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6NO/c14-12(15,16)8-2-1-3-10(6-8)21-11-5-4-9(7-20-11)13(17,18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZFYYQKFVDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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